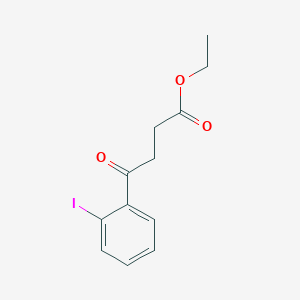

Ethyl 4-(2-iodophenyl)-4-oxobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(2-iodophenyl)-4-oxobutyrate is a chemical compound that is related to other compounds such as Ethyl Cyano((2-Iodophenyl)hydrazono)acetate . It contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .

Aplicaciones Científicas De Investigación

Hydrogenation Reactions

Research by Slavinska et al. (2006) explored the hydrogenation of ethyl 4-R-2,4-dioxobutyrates, which are structurally related to ethyl 4-(2-iodophenyl)-4-oxobutyrate. They focused on the hydrogenation process at palladium black, yielding ethyl 4-R-2-hydroxy-4-oxobutyrates with significant yields, indicating potential applications in synthesizing intermediates for pharmaceuticals or chemicals (Slavinska et al., 2006).

Carbohydrate Chemistry

Crich and Bowers (2006) introduced [1-cyano-2-(2-iodophenyl)]ethylidene as a protecting group for carbohydrate thioglycoside donors, showcasing its utility in synthesizing beta-D-mannopyranosides and beta-D-rhamnopyranosides. This highlights the compound's potential use in carbohydrate chemistry for selective synthesis and protective strategies (Crich & Bowers, 2006).

Synthesis of Antiobesity Agents

Hao Zhi-hui (2007) documented the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate for the antiobesity agent rimonabant. This illustrates the compound's relevance in synthesizing intermediates for therapeutic agents, suggesting similar possibilities for ethyl 4-(2-iodophenyl)-4-oxobutyrate (Hao Zhi-hui, 2007).

Antibacterial Activity

Patel et al. (2011) investigated the antibacterial activity of various ethyl-2-substituted phenyl hydrazono-3-oxobutyrate compounds. This research opens the door to exploring ethyl 4-(2-iodophenyl)-4-oxobutyrate and similar compounds for their potential antibacterial properties (Patel et al., 2011).

Organic Synthesis and Characterization

Research spans from the synthesis and characterization of novel compounds for potential pharmaceutical application to the exploration of their structural and optical properties. For instance, studies on the synthesis of novel heterocyclic compounds with expected antibacterial activities and characterization of substituted aryl meroterpenoids from red seaweed indicate a broad interest in understanding and exploiting the chemical properties of such compounds for various applications (El-Hashash et al., 2015; Chakraborty et al., 2016).

Propiedades

IUPAC Name |

ethyl 4-(2-iodophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRWBNWBGWGXJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645706 |

Source

|

| Record name | Ethyl 4-(2-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-iodophenyl)-4-oxobutyrate | |

CAS RN |

263273-52-5 |

Source

|

| Record name | Ethyl 4-(2-iodophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.